1,5-Methano-2H-2-benzazepine-2-carboxylic acid, 1,3,4,5-tetrahydro-8-(4-methyl-1-piperazinyl)-, phenylmethyl ester
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Overview
Description
Piperazinyl norbenzomorphane compound 3 is a heterocyclic compound that contains both piperazine and norbenzomorphane moieties.
Preparation Methods
The synthesis of piperazinyl norbenzomorphane compound 3 involves multiple steps. One common synthetic route includes the reaction of a piperazine derivative with a norbenzomorphane precursor under specific conditions. The reaction typically requires the use of catalysts and solvents to facilitate the formation of the desired compound . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Piperazinyl norbenzomorphane compound 3 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or alkylation reactions can be performed using reagents like halogens or alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Piperazinyl norbenzomorphane compound 3 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as a ligand for various biological targets.
Mechanism of Action
The mechanism of action of piperazinyl norbenzomorphane compound 3 involves its interaction with specific molecular targets in the body. It is believed to act as an antagonist at dopamine and serotonin receptors, which are involved in regulating mood and behavior . By binding to these receptors, the compound can modulate neurotransmitter activity and exert its therapeutic effects.
Comparison with Similar Compounds
Piperazinyl norbenzomorphane compound 3 can be compared to other similar compounds, such as:
Benzomorphans: These compounds share a similar core structure but lack the piperazine moiety.
Piperazine derivatives: These compounds contain the piperazine ring but differ in their additional functional groups.
The uniqueness of piperazinyl norbenzomorphane compound 3 lies in its combined structural features, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
1644629-60-6 |
---|---|
Molecular Formula |
C24H29N3O2 |
Molecular Weight |
391.5 g/mol |
IUPAC Name |
benzyl 5-(4-methylpiperazin-1-yl)-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene-9-carboxylate |
InChI |
InChI=1S/C24H29N3O2/c1-25-11-13-26(14-12-25)20-7-8-21-19-9-10-27(23(15-19)22(21)16-20)24(28)29-17-18-5-3-2-4-6-18/h2-8,16,19,23H,9-15,17H2,1H3 |
InChI Key |
CQQWIHMDQBNBBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)C4CCN(C3C4)C(=O)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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